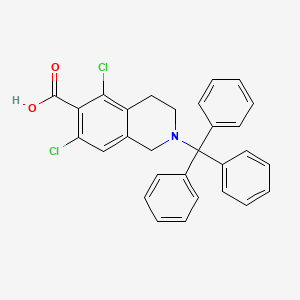

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Description

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a critical intermediate in synthesizing Lifitegrast, a small-molecule integrin antagonist approved for treating dry eye disease (DED) . The compound features a tetrahydroisoquinoline core substituted with two chlorine atoms at positions 5 and 7, a carboxylic acid group at position 6, and a trityl (triphenylmethyl) protecting group at position 2. This structure enhances stability during synthetic steps while enabling selective deprotection for downstream reactions .

Properties

IUPAC Name |

5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23Cl2NO2/c30-25-18-20-19-32(17-16-24(20)27(31)26(25)28(33)34)29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18H,16-17,19H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPXSBPPTIPBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC(=C(C(=C21)Cl)C(=O)O)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyl Group Protection

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride reacts with benzyl bromide in a first organic solvent and alkali to produce 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline. The process involves reacting 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in an organic solvent in the presence of alkali, followed by extraction, salifying, salt dissolution, extraction, and concentration to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

- 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (50.0g, 0.21mol, 1.0eq), potassium carbonate (70.0g, 0.51mol, 2.4eq), and DMF (200ml, 4.0vol) are added to a 500mL three-necked flask and stirred.

- Benzyl bromide (37.7g, 0.22mol, 1.05eq) is added dropwise, maintaining the temperature at 0°C. After the addition, the mixture is reacted at 0°C for 20 hours until TLC indicates the completion of the starting material reaction.

- The mixture is then poured into water (600mL) and extracted with ethyl acetate (200mL x 2). The combined organic phases are treated with 12N HCl to adjust the pH to 1-2, resulting in the precipitation of solids.

- After stirring for 1 hour, the solid is filtered, added to water (200mL), and the pH is adjusted to 10-11 with 2N KOH. This is followed by extraction with ethyl acetate (200 mL x 2) and washing with saturated brine (200 mL).

- The organic phase is concentrated under reduced pressure, yielding 52.7g of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline as a brown-yellow oil, with an 86% yield.

Data:

- ¹H NMR (400MHz, CDCl3): \$$ \delta \$$ 7.32-7.40 (m, 5H), 7.23 (s, 1H), 6.91 (s, 1H), 3.69 (s, 2H), 3.57 (s, 2H), 2.76-2.85 (m, 4H).

Carboxyl Group Reaction

2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline reacts with butyl lithium and carbon dioxide in tetrahydrofuran in the presence of TMEDA to produce 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. The reaction involves reacting 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline with butyl lithium and carbon dioxide in tetrahydrofuran and TMEDA at a suitable temperature, followed by extraction, salifying, filtering, and drying to obtain 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

Debenzylation Reaction

2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride is catalytically hydrogenated using palladium on carbon in a second organic solvent under acidic conditions to produce 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. The 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride is subjected to catalytic hydrogenation using palladium carbon in a second organic solvent and acid under a certain pressure, followed by filtration, concentration, and pulping to obtain the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

Chemical Reactions Analysis

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. For instance:

- Case Study : A derivative was tested against various cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer). Results indicated significant antiproliferative activity with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Case Study : In vitro tests demonstrated activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, suggesting potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological efficacy:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substituents | Enhance lipophilicity and receptor binding |

| Trityl Group | Improves stability and solubility |

| Tetrahydroisoquinoline Core | Provides a scaffold for bioactivity |

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. As an LFA-1/ICAM-1 antagonist, it inhibits the interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1), which plays a role in inflammatory responses . This inhibition can reduce inflammation and provide therapeutic benefits in conditions like dry eye .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

Protecting Groups

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Protecting Group: Trityl (triphenylmethyl). Impact: The bulky trityl group provides steric hindrance, improving regioselectivity in coupling reactions and reducing side reactions. However, it lowers solubility in polar solvents due to its hydrophobic nature .

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Protecting Group: Boc (tert-butoxycarbonyl). Impact: Boc is smaller and more labile under acidic conditions, enabling easier deprotection. However, it offers less steric protection, which can lead to lower reaction selectivity .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride Protecting Group: None (free amine as HCl salt). Impact: The hydrochloride salt improves aqueous solubility and crystallinity but lacks protection for the amine group, limiting its utility in multi-step syntheses .

Substituent Effects

- Dichloro Substituents (Positions 5 and 7) : Enhance electron-withdrawing effects, increasing reactivity in nucleophilic aromatic substitution and coupling reactions compared to methoxy or alkyl-substituted analogs (e.g., ethyl 6,7-dimethoxy derivatives in ) .

- Carboxylic Acid (Position 6): Enables conjugation with amino groups in peptide coupling reactions, a feature shared across all compared compounds .

Stability and Handling

Biological Activity

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS No. 1194550-56-5) is a synthetic compound that belongs to the class of tetrahydroisoquinolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on various research findings.

The molecular formula of this compound is , with a molecular weight of 488.40 g/mol. Its structure includes two chlorine atoms and a trityl group, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound has cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

- IC50 Values : The IC50 values for MCF-7 and A549 were reported at approximately 12 µM and 15 µM respectively, indicating moderate potency against these cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. The following findings summarize its efficacy against various pathogens:

- Bacterial Strains : The compound showed activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 6 to 25 µg/mL for different bacterial strains tested .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that:

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Cell Proliferation : It appears to inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates.

Study on Cytotoxic Effects

A study published in MDPI examined the cytotoxic effects of various tetrahydroisoquinoline derivatives, including the target compound. The researchers found that the presence of specific functional groups significantly influenced the cytotoxic activity .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of isoquinoline derivatives. The study highlighted that compounds with similar structures exhibited enhanced antimicrobial activity compared to their simpler counterparts .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 488.40 g/mol |

| Anticancer IC50 (MCF-7) | ~12 µM |

| Anticancer IC50 (A549) | ~15 µM |

| Antimicrobial MIC Range | 6 - 25 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.